![molecular formula C27H28N6O B2927170 3-(9-(3,4-二甲苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]吡嗪-3-基)-N-(3-苯丙基)丙酰胺 CAS No. 1207034-15-8](/img/no-structure.png)

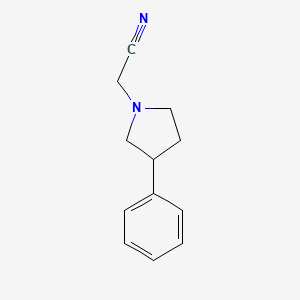

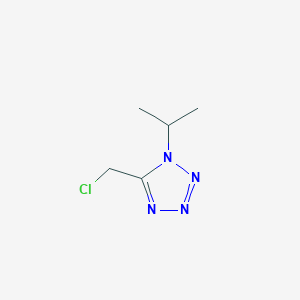

3-(9-(3,4-二甲苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]吡嗪-3-基)-N-(3-苯丙基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[3,4-d]pyrimidine is a heterocyclic scaffold containing pyrazole and pyrimidine moieties . It has gained significant attention in the field of bioorganic and medicinal chemistry due to its numerous pharmacological activities .

Synthesis Analysis

These derivatives can be designed and synthesized using both green and conventional methods . The synthesized candidates are chemically confirmed using spectroscopic methods .Molecular Structure Analysis

The molecular structure of these compounds is confirmed using spectroscopic methods and the Density Functional Theory (DFT) of the reaction mechanism is illustrated .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are confirmed using spectroscopic methods and illustrated using the Density Functional Theory (DFT) .Physical and Chemical Properties Analysis

The physicochemical properties of these compounds are measured or calculated .科学研究应用

合成和化学性质

- 该化合物属于一类较广泛的化合物,这些化合物已被合成和研究其多样的化学性质。例如,Abdelhamid 等人(2012 年)详细介绍了吡唑并[5,1-c][1,2,4]三嗪和含有苯并呋喃部分的衍生物的合成,通过涉及羟肟酰氯和活性亚甲基化合物的反应。这些合成有助于理解与“3-(9-(3,4-二甲苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]吡嗪-3-基)-N-(3-苯丙基)丙酰胺”在结构上相关的化合物的化学行为和潜在反应性(Abdelhamid、Fahmi 和 Alsheflo,2012 年)。

生物活性

- 各种研究集中在合成和评估同一化学家族中的化合物,以了解其生物活性。Hassan(2013 年)合成了新的 2-吡唑啉衍生物并评估了它们的抗菌和抗真菌活性,表明具有相似结构的化合物具有生物学相关性的潜力(Hassan,2013 年)。

作用机制

The anti-proliferative activity of the synthesized compounds was evaluated against NCI 60 cancer cell lines . Some compounds exhibited excellent broad-spectrum cytotoxic activity . Moreover, the enzymatic assessment of the most active derivatives against EGFR tyrosine kinase showed significant inhibitory activities .

未来方向

The pyrazolo[3,4-d]pyrimidine scaffold has been chosen as a pharmacophore for the adenosine receptors . It has been substituted at the 5 position with reactive linkers of different lengths . These compounds were used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety . This paves the way for the development of more potent conjugable and conjugated ligands targeting these membrane receptors .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then coupled with N-(3-phenylpropyl)propanamide to form the second intermediate. The final product is then obtained by coupling the second intermediate with 3-bromo-propionyl chloride.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "hydrazine hydrate", "3-bromo-propionyl chloride", "N-(3-phenylpropyl)propanamide" ], "Reaction": [ "Step 1: Synthesis of 3-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. Mix 3,4-dimethylphenylhydrazine (1.0 g) and ethyl acetoacetate (1.2 g) in acetic anhydride (10 mL) and heat the mixture at 120°C for 6 hours.", "b. Cool the reaction mixture to room temperature and add sodium acetate (1.5 g) and hydrazine hydrate (1.0 mL).", "c. Stir the mixture at room temperature for 2 hours and then filter the resulting solid.", "d. Wash the solid with water and recrystallize from ethanol to obtain 3-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine as a white solid (yield: 70%).", "Step 2: Synthesis of the second intermediate", "a. Mix 3-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine (0.5 g) and N-(3-phenylpropyl)propanamide (0.6 g) in ethanol (10 mL) and heat the mixture at reflux for 6 hours.", "b. Cool the reaction mixture to room temperature and filter the resulting solid.", "c. Wash the solid with water and recrystallize from ethanol to obtain the second intermediate as a white solid (yield: 60%).", "Step 3: Synthesis of the final product", "a. Mix the second intermediate (0.5 g) and 3-bromo-propionyl chloride (0.6 g) in dichloromethane (10 mL) and stir the mixture at room temperature for 6 hours.", "b. Wash the resulting solid with water and recrystallize from ethanol to obtain the final product as a white solid (yield: 50%)." ] } | |

CAS 编号 |

1207034-15-8 |

分子式 |

C27H28N6O |

分子量 |

452.562 |

IUPAC 名称 |

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(3-phenylpropyl)propanamide |

InChI |

InChI=1S/C27H28N6O/c1-19-10-11-22(17-20(19)2)23-18-24-27-30-29-25(32(27)15-16-33(24)31-23)12-13-26(34)28-14-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-11,15-18H,6,9,12-14H2,1-2H3,(H,28,34) |

InChI 键 |

ZQHGAMDMNIGVBK-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCCCC5=CC=CC=C5)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorobenzyl)-5-methyl-7-{[(methylamino)carbonyl]amino}-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2927088.png)

![methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B2927098.png)

![3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2927100.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2927103.png)

![2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2927104.png)

![3,3-Dimethyl-4-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2927106.png)